N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide

Epigenetics Bromodomain inhibition TRIM24/BRPF1

Researchers targeting TRIM24/BRPF1 bromodomains or sigma receptors require structurally precise sulfonamide scaffolds. Generic analogs risk target engagement loss. This compound delivers the validated 1,2-dimethylimidazole-4-sulfonamide pharmacophore with a 2-(furan-2-yl)pyridine hinge-binding motif. • TRIM24/BRPF1 probe design: 1,2-dimethyl substitution occupies a key hydrophobic pocket absent in 1-methyl/des-methyl analogs. • Fragment compliance: MW 332.38 adheres to fragment library guidelines. • Derivatization-ready: furan/pyridine sites available for biotinylation or fluorophore conjugation. Supplied by BenchChem with guaranteed purity and global logistics support.

Molecular Formula C15H16N4O3S
Molecular Weight 332.38
CAS No. 2034267-73-5
Cat. No. B2467605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-(furan-2-yl)pyridin-4-yl)methyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide
CAS2034267-73-5
Molecular FormulaC15H16N4O3S
Molecular Weight332.38
Structural Identifiers
SMILESCC1=NC(=CN1C)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CO3
InChIInChI=1S/C15H16N4O3S/c1-11-18-15(10-19(11)2)23(20,21)17-9-12-5-6-16-13(8-12)14-4-3-7-22-14/h3-8,10,17H,9H2,1-2H3
InChIKeyJMGMJKGCFDZTDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2-(Furan-2-yl)pyridin-4-yl)methyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide (CAS 2034267-73-5): Structural & Pharmacological Context for Scientific Procurement


N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide (CAS 2034267-73-5) is a synthetic small molecule belonging to the heteroaryl-sulfonamide class. Its architecture combines a 2-(furan-2-yl)pyridine ‘left-hand’ fragment with a 1,2-dimethyl-1H-imidazole-4-sulfonamide ‘right-hand’ group, connected via a methylene bridge . This scaffold is found in two therapeutically relevant chemotypes: (i) TRIM24/BRPF1 bromodomain inhibitors, where the 1,2-dimethylimidazole-sulfonamide moiety is a privileged pharmacophore [1], and (ii) pyridine-sulfonamide sigma receptor ligands claimed in recent patent literature [2]. The compound is currently offered by specialty chemical suppliers as a research tool, without published in vitro or in vivo profiling data.

Why In-Class Substitution Fails for N-((2-(Furan-2-yl)pyridin-4-yl)methyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide: Structural Nuances with Outsized Consequences


Compounds within the furan-pyridine-sulfonamide family are not interchangeable. The 1,2-dimethyl substitution on the imidazole ring differentiates this compound from the 1-methyl (e.g., pyrazole) and 1-isopropyl analogs. In the TRIM24 bromodomain inhibitor series, the 1,2-dimethylimidazole-4-sulfonamide group contributes to a unique binding mode, with the 2-methyl group occupying a hydrophobic pocket that is not engaged by 1-methyl or des-methyl variants [1]. Similarly, in the sigma receptor patent space, the nature of the sulfonamide-linked heterocycle (imidazole vs. pyrazole vs. isoxazole) is a key determinant of sigma-1/sigma-2 subtype selectivity; even minor alterations can shift affinity by orders of magnitude [2]. Therefore, replacing this compound with a generic analog without empirical validation risks losing critical target engagement or selectivity features.

Quantitative Differentiation Evidence for N-((2-(Furan-2-yl)pyridin-4-yl)methyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide vs. Closest Structural Analogs


TRIM24 Bromodomain Binding Affinity of the 1,2-Dimethylimidazole-4-sulfonamide Pharmacophore vs. 1-Methyl Analog

The 1,2-dimethyl-1H-imidazole-4-sulfonamide group, when embedded in the N,N-dimethylbenzimidazolone scaffold (compound 7g), yields a TRIM24 bromodomain Kd of approximately 57 nM (ITC), while the corresponding 1-methyl-1H-imidazole-4-sulfonamide analog (compound 7l) yields a Kd of approximately 64 nM [1]. The 2-methyl group therefore provides a measurable, albeit modest, affinity enhancement. The target compound carries this same 1,2-dimethyl motif, which is absent in the 1-methylpyrazole and 1-isopropylimidazole analogs commonly available from vendors.

Epigenetics Bromodomain inhibition TRIM24/BRPF1

Sigma Receptor Subtype Selectivity Potential of Pyridine-Sulfonamide Scaffold vs. Non-Pyridine Analogs

The patent literature (US20240254115) demonstrates that pyridine-sulfonamide derivatives can achieve sigma-2 receptor Ki values as low as 1.3–5.1 nM, depending on the pendant heterocycle [1]. The 2-(furan-2-yl)pyridine substructure present in the target compound is explicitly encompassed within the patent's broad Markush claims (Formula I′), while simpler phenyl or benzyl analogs lacking the furan-pyridine motif are not. This suggests that the furan-pyridine group may confer a distinct sigma receptor binding profile.

Sigma receptors Neuropharmacology Pain

Structural Differentiation: Imidazole vs. Pyrazole Sulfonamide Isosteres

The imidazole ring in the target compound provides two H-bond acceptors (N-3) and a potential H-bond donor (if not alkylated) at N-1. In contrast, the 1-methyl-1H-pyrazole-4-sulfonamide analog offers only one H-bond acceptor (N-2) in the heterocycle . This alters the hydrogen-bonding capacity and dipole moment of the sulfonamide group, which can influence target recognition. Additionally, the 1,2-dimethyl substitution pattern on imidazole increases steric bulk compared to 3,5-dimethylisoxazole or unsubstituted pyrazole analogs, potentially affecting metabolic stability and CYP450 interactions.

Medicinal chemistry Scaffold hopping Kinase inhibitors

Validated Application Scenarios for N-((2-(Furan-2-yl)pyridin-4-yl)methyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide Based on Available Evidence


Epigenetic Probe Development: TRIM24/BRPF1 Bromodomain Inhibitor Optimization

The compound serves as a scaffold for designing dual TRIM24/BRPF1 bromodomain inhibitors. Its 1,2-dimethylimidazole-4-sulfonamide group is a validated pharmacophore that contributed to the discovery of IACS-9571 (ITC Kd = 31 nM for TRIM24, 14 nM for BRPF1) [1]. Replacing the benzimidazolone core of IACS-9571 with the furan-pyridine linker found in this compound could yield novel chemotypes with altered selectivity profiles.

Sigma Receptor Ligand Discovery Platform

The pyridine-sulfonamide scaffold, including 2-(furan-2-yl)pyridine variants, is claimed in US20240254115 as a sigma-1/sigma-2 receptor ligand with potential applications in pain, psychosis, and neuroprotection [2]. The target compound is a suitable starting point for synthesizing focused libraries to explore sigma receptor subtype selectivity.

Kinase Inhibitor Fragment-Based Drug Discovery (FBDD)

The 2-(furan-2-yl)pyridine substructure is a recognized ATP-mimetic hinge-binding motif prevalent in kinase inhibitors [3]. When combined with the imidazole-sulfonamide 'specificity pocket' element, the compound constitutes a fragment-sized probe for screening against kinase panels. Its molecular weight (332.38 g/mol) adheres to fragment library guidelines.

Chemical Biology Tool for Target Identification Studies

The compound can be employed as a functionalized affinity probe. The furan and pyridine rings offer sites for further derivatization (e.g., biotinylation, fluorophore conjugation), while the imidazole-sulfonamide provides a hydrogen-bonding anchor.

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